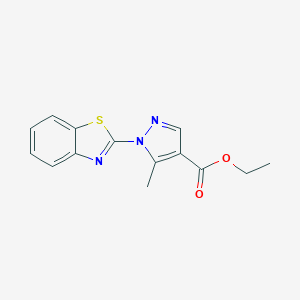

ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, also known as BMIPP, is a radiopharmaceutical compound used in diagnostic imaging. It is a lipophilic molecule that is used to assess myocardial perfusion, which is the blood flow to the heart muscle. BMIPP is a promising tool in the diagnosis of cardiovascular diseases and has been studied extensively in scientific research.

Mecanismo De Acción

Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a lipophilic molecule that is taken up by the myocardial cells, where it accumulates in proportion to the blood flow. The accumulation of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in the myocardial cells is due to its affinity for the mitochondrial membrane, which is a site of fatty acid oxidation. ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is metabolized by the mitochondrial enzymes, which results in the formation of a radioactive metabolite that can be detected by imaging techniques such as SPECT or PET.

Biochemical and physiological effects:

ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has no known biochemical or physiological effects on the body. It is a radiopharmaceutical compound that is used solely for diagnostic purposes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in lab experiments are that it is a lipophilic molecule that can be easily taken up by the myocardial cells, where it accumulates in proportion to the blood flow. This accumulation can be detected by imaging techniques such as SPECT or PET, which allows for non-invasive assessment of myocardial perfusion. The limitations of using ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in lab experiments are that it is a radiopharmaceutical compound that requires specialized equipment and expertise to handle. Additionally, the radioactive decay of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate limits its shelf life, which can be a challenge for researchers.

Direcciones Futuras

There are several future directions for research on ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate. One direction is to investigate its potential use in the diagnosis of other cardiovascular diseases, such as heart failure or coronary artery disease. Another direction is to develop new imaging techniques that can improve the sensitivity and specificity of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate imaging. Additionally, there is a need for more studies on the safety and efficacy of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in clinical settings. Overall, ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a promising tool in the diagnosis of cardiovascular diseases, and further research is needed to fully explore its potential.

Métodos De Síntesis

The synthesis of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate involves the reaction between 2-mercaptobenzothiazole and 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a base catalyst. The reaction yields ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate as a yellow solid, which can be purified by column chromatography.

Aplicaciones Científicas De Investigación

Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has been extensively studied in scientific research for its potential use in diagnosing cardiovascular diseases. It is particularly useful in assessing myocardial perfusion, which is the blood flow to the heart muscle. ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a lipophilic molecule that is taken up by the myocardial cells, where it accumulates in proportion to the blood flow. This accumulation can be detected by imaging techniques such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET).

Propiedades

Fórmula molecular |

C14H13N3O2S |

|---|---|

Peso molecular |

287.34 g/mol |

Nombre IUPAC |

ethyl 1-(1,3-benzothiazol-2-yl)-5-methylpyrazole-4-carboxylate |

InChI |

InChI=1S/C14H13N3O2S/c1-3-19-13(18)10-8-15-17(9(10)2)14-16-11-6-4-5-7-12(11)20-14/h4-8H,3H2,1-2H3 |

Clave InChI |

BRXFAQBIRYRZLO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)C |

SMILES canónico |

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286562.png)

![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)

![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)

![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)

![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)

![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)

![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)

![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)